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Compound of Interest

Compound Name: Angelic Anhydride

Cat. No.: B592597 Get Quote

Disclaimer: Following an extensive search of scientific literature, chemical databases, and

patent repositories, experimental Nuclear Magnetic Resonance (NMR) data for Angelic
Anhydride ((Z)-2-Methylbut-2-enoic anhydride) is not publicly available. While the existence of

this compound is confirmed, and its synthesis has been reported, the detailed spectroscopic

data required for a comprehensive analysis as requested is not accessible in the public

domain. This guide will, therefore, provide a theoretical framework for the NMR analysis of

Angelic Anhydride based on established principles of NMR spectroscopy and data from

structurally related compounds. The tables and detailed analyses presented are predictive and

await experimental verification.

Introduction
Angelic Anhydride, the anhydride of angelic acid, is a potentially valuable building block in

organic synthesis, including the development of novel therapeutic agents. A thorough

understanding of its three-dimensional structure and electronic properties is paramount for its

effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful

tool for the unambiguous structural elucidation of organic molecules in solution. This technical

guide outlines the expected NMR characteristics of Angelic Anhydride and provides a

template for its complete NMR analysis, including one-dimensional (¹H and ¹³C) and two-

dimensional (COSY, HSQC, HMBC) spectroscopic techniques.

Predicted NMR Spectroscopic Data
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Due to the unavailability of experimental data, the following tables present predicted ¹H and ¹³C

NMR chemical shifts for Angelic Anhydride. These predictions are based on established

substituent effects and comparison with structurally analogous compounds, such as angelic

acid and other α,β-unsaturated anhydrides. The numbering convention used for the

assignments is illustrated in Figure 1.

Angelic Anhydride Structure with Numbering

Figure 1. Structure and atom numbering of Angelic Anhydride.

Table 1: Predicted ¹H NMR Chemical Shifts for Angelic Anhydride (in CDCl₃)

Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(Hz)

H-3' ~6.1 - 6.3 qq
J(H3',H4') ≈ 7.2,

J(H3',H5') ≈ 1.5

H-4' ~2.0 - 2.2 dq
J(H4',H3') ≈ 7.2,

J(H4',H5') ≈ 1.5

H-5' ~1.9 - 2.1 t
J(H5',H3') ≈ 1.5,

J(H5',H4') ≈ 1.5

Note: Due to the symmetry of the molecule, the chemical shifts for the protons on the second

angelic acid moiety (H-3, H-4, H-5) are expected to be identical to their counterparts (H-3', H-4',

H-5').

Table 2: Predicted ¹³C NMR Chemical Shifts for Angelic Anhydride (in CDCl₃)
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Carbon Predicted Chemical Shift (ppm)

C-1' ~165 - 170

C-2' ~127 - 130

C-3' ~138 - 142

C-4' ~15 - 18

C-5' ~20 - 23

Note: Due to the symmetry of the molecule, the chemical shifts for the carbons on the second

angelic acid moiety (C-1, C-2, C-3, C-4, C-5) are expected to be identical to their counterparts

(C-1', C-2', C-3', C-4', C-5').

Experimental Protocols
The following are detailed, generalized experimental protocols for acquiring the necessary

NMR data for Angelic Anhydride.

3.1. Sample Preparation

Weigh approximately 5-10 mg of purified Angelic Anhydride directly into a clean, dry NMR

tube.

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Cap the NMR tube and gently agitate until the sample is fully dissolved.

3.2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher)

equipped with a broadband probe.

¹H NMR:

Pulse sequence: zg30
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Number of scans: 16

Spectral width: 16 ppm

Acquisition time: 4 seconds

Relaxation delay: 2 seconds

¹³C{¹H} NMR:

Pulse sequence: zgpg30

Number of scans: 1024

Spectral width: 240 ppm

Acquisition time: 1 second

Relaxation delay: 2 seconds

COSY (Correlation Spectroscopy):

Pulse sequence: cosygpqf

Number of scans: 2 per increment

Spectral width: 16 ppm in both dimensions

Number of increments: 256

HSQC (Heteronuclear Single Quantum Coherence):

Pulse sequence: hsqcedetgpsisp2.3

Number of scans: 4 per increment

Spectral width: 16 ppm (¹H) and 240 ppm (¹³C)

Number of increments: 256
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HMBC (Heteronuclear Multiple Bond Correlation):

Pulse sequence: hmbcgpndqf

Number of scans: 8 per increment

Spectral width: 16 ppm (¹H) and 240 ppm (¹³C)

Number of increments: 256

Long-range coupling delay (D6): 60 ms (optimized for ~8 Hz coupling)

Visualization of NMR Analysis Workflow
The logical flow of experiments for the complete NMR analysis of Angelic Anhydride is

depicted below.
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Caption: Workflow for the NMR-based structural elucidation of Angelic Anhydride.
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Predicted 2D NMR Correlations
5.1. COSY

The COSY spectrum is expected to show correlations between geminal and vicinal protons.

For Angelic Anhydride, the key expected correlation is between the olefinic proton (H-3') and

the allylic protons of the ethyl group (H-4'). A weaker, long-range correlation might also be

observed between the protons of the two methyl groups (H-4' and H-5').

5.2. HSQC

The HSQC spectrum will reveal direct one-bond correlations between protons and the carbons

they are attached to. The expected correlations are:

H-3' with C-3'

H-4' with C-4'

H-5' with C-5'

5.3. HMBC

The HMBC spectrum is crucial for establishing the carbon skeleton by identifying two- and

three-bond correlations between protons and carbons. Key expected long-range correlations

include:

H-3' to C-1', C-2', C-4', and C-5'.

H-4' to C-2' and C-3'.

H-5' to C-2' and C-3'.

The correlation from the olefinic proton H-3' to the carbonyl carbon C-1' would be definitive in

confirming the α,β-unsaturated anhydride structure.

The logical relationship of these correlations in confirming the structure is visualized below.

Caption: Key predicted HMBC correlations for structural elucidation of Angelic Anhydride.
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Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, framework for the complete

NMR analysis of Angelic Anhydride. The provided experimental protocols and workflow

diagrams offer a clear path for researchers to acquire and interpret the necessary data for

unambiguous structural confirmation. The acquisition and publication of experimental NMR

data for Angelic Anhydride are highly encouraged to validate these predictions and facilitate

its broader use in the scientific community. For drug development professionals, a confirmed

structure is the first critical step in understanding its potential as a synthetic precursor and in

silico modeling of its interactions with biological targets.

To cite this document: BenchChem. [In-depth Technical Guide: NMR Analysis of Angelic
Anhydride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b592597#angelic-anhydride-nmr-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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